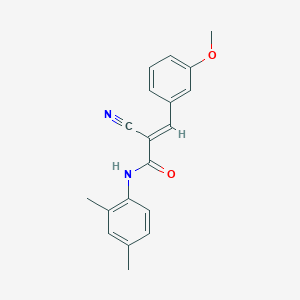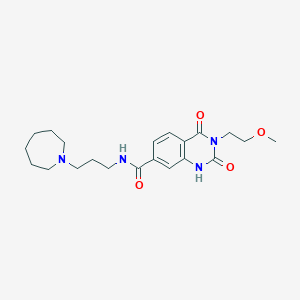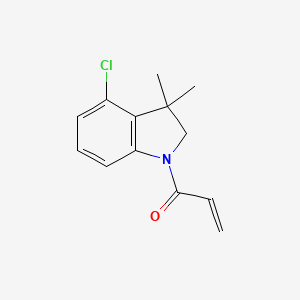![molecular formula C20H17N3S B2872166 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine CAS No. 896023-30-6](/img/structure/B2872166.png)
6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazine derivatives, such as the one you’re asking about, are part of a larger group of nitrogen-containing heterocyclic compounds . These compounds are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
The synthesis of pyridazine derivatives often involves starting from 1,3-diketones and involves a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .
Chemical Reactions Analysis
Pyridazine derivatives can undergo a variety of chemical reactions. For example, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound "6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine" and its derivatives are part of extensive research in synthesizing new chemical entities with potential biological activities. For instance, synthesis techniques have been developed for various 6-substituted imidazo[1,2-b]pyridazines, exploring their central nervous system activity, and their potential in displacing diazepam from rat brain membranes, indicating a potential for neurological applications (Barlin et al., 1994). Furthermore, these compounds have been evaluated for their antioxidative properties, indicating a protective effect against lipid peroxidation in biological systems, suggesting an interest in their potential antioxidative mechanism (Kuş et al., 2004).
Anticancer and Antidepressant Potential
Research has also focused on the anticancer activities of related pyrazolo[3,4-d]pyrimidin-4-one derivatives, highlighting the importance of structure-activity relationships in the development of potential cancer therapeutics (Abdellatif et al., 2014). Additionally, studies on benzo[b]thiophenes and their derivatives have shown promising antidepressant and sedative activities, further emphasizing the therapeutic potential of imidazo[1,2-b]pyridazine derivatives in treating mood disorders (Wardakhan et al., 2013).
Antimicrobial and Antiviral Research
The synthesis and antibacterial evaluation of novel heterocyclic compounds, including those containing a sulfonamido moiety, have shown significant antimicrobial activities, pointing towards the utility of these compounds in developing new antibiotics (Azab et al., 2013). Moreover, the antiviral activities of 3-aralkyl-thiomethylimidazo[1,2-b]pyridazine derivatives have been investigated, revealing potent inhibitors against human cytomegalovirus and varicella-zoster virus, suggesting a pathway for the development of new antiviral agents (Galtier et al., 2003).
Mecanismo De Acción
Target of Action
The primary target of 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and undergoing DNA replication .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the transition from the G1 phase to the S phase, this compound effectively halts cell proliferation .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness against its target suggests it has suitable bioavailability .
Result of Action
The inhibition of CDK2 by this compound results in a significant reduction in cell proliferation . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Direcciones Futuras
The field of nitrogen-containing heterocycles, including pyridazine derivatives, is a vibrant area of research due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.
Propiedades
IUPAC Name |
6-[(4-methylphenyl)methylsulfanyl]-2-phenylimidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-15-7-9-16(10-8-15)14-24-20-12-11-19-21-18(13-23(19)22-20)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWCSNVWAYQMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2872089.png)
![3-Methoxy-N-methyl-N-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2872090.png)
![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2872091.png)
![N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2872092.png)
![N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2872093.png)
![ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate](/img/structure/B2872095.png)



![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2872101.png)


![1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone](/img/structure/B2872105.png)

